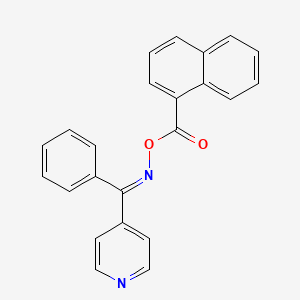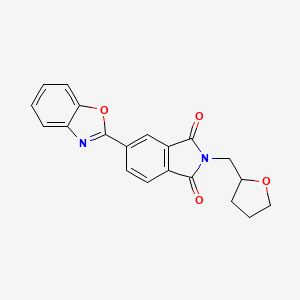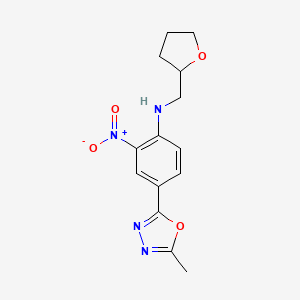![molecular formula C13H24N2O B5917006 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917006.png)
1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol, also known as MPTU, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of tricyclic compounds and has a unique structure that makes it an interesting molecule to study.
Wirkmechanismus
The mechanism of action of 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol involves its binding to the sigma-1 receptor. This binding leads to a modulation of the receptor's activity, which can have a variety of effects on different physiological processes. This compound has been shown to have both agonist and antagonist effects on the sigma-1 receptor, depending on the specific context.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, many of which are related to its binding to the sigma-1 receptor. These effects include modulation of calcium signaling, regulation of neurotransmitter release, and modulation of ion channel activity. This compound has also been shown to have potential neuroprotective effects, particularly in the context of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol in lab experiments is its high affinity and specificity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its relatively complex synthesis, which may make it difficult to obtain in large quantities for certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol and its applications in scientific research. One area of interest is the development of new compounds based on the structure of this compound that may have improved binding affinity or selectivity for the sigma-1 receptor. Another area of interest is the potential therapeutic applications of this compound and related compounds in the treatment of neurodegenerative diseases and other neurological disorders. Finally, further research is needed to fully understand the mechanisms of action of this compound and its effects on different physiological processes.
Synthesemethoden
The synthesis of 1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol involves several steps, starting with the reaction of 1,5-dibromopentane with sodium ethoxide to form 1-ethoxy-5-bromopentane. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the corresponding nitrile. The nitrile is then reduced using lithium aluminum hydride to form the amine, which is then converted to this compound using a series of reactions involving acetic anhydride, sodium borohydride, and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. This compound has been used as a tool to study the sigma-1 receptor and its role in these processes.
Eigenschaften
IUPAC Name |
1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-3-4-13-9-14-5-6-15(10-13)8-12(2,7-14)11(13)16/h11,16H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPWSNQGSJMXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN3CCN(C1)CC(C3)(C2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B5916935.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5916943.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)
![5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide](/img/structure/B5916965.png)
![5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5916966.png)
![5-bromo-N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5916968.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916978.png)

![8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B5916994.png)


![2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5917016.png)
